Cas no 902837-67-6 (3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde)
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
- 3-cyclopropyl-1-methyl-1H-Pyrazole-4-carboxaldehyde
- 3-cyclopropyl-1-methylpyrazole-4-carbaldehyde
- Y10553
- SCHEMBL12984375
- DTXSID70599092
- A860850
- AMY11509
- FT-0687720
- J-512372
- SSWXTFMBDMMUOI-UHFFFAOYSA-N
- CS-0264209
- MFCD04970939
- 902837-67-6
- EN300-92323
- AKOS000311147
- Z1160906100
- AS-55166
- STK347016
- DB-022549
- BBL038060
-
- MDL: MFCD04970939
- Inchi: 1S/C8H10N2O/c1-10-4-7(5-11)8(9-10)6-2-3-6/h4-6H,2-3H2,1H3
- InChI Key: SSWXTFMBDMMUOI-UHFFFAOYSA-N
- SMILES: O=CC1=CN(C)N=C1C1CC1
Computed Properties
- Exact Mass: 150.07900
- Monoisotopic Mass: 150.079312947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 34.9Ų
Experimental Properties
- Color/Form: NA
- Density: 1.3±0.1 g/cm3
- Boiling Point: 272.1±28.0 °C at 760 mmHg
- PSA: 34.89000
- LogP: 1.11000
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A049003038-5g |
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde |
902837-67-6 | 95% | 5g |
$722.16 | 2023-08-31 | |
| Fluorochem | 228073-250mg |
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde |
902837-67-6 | 95% | 250mg |
£142.00 | 2022-02-28 | |
| Fluorochem | 228073-1g |
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde |
902837-67-6 | 95% | 1g |
£284.00 | 2022-02-28 | |
| Fluorochem | 228073-5g |
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde |
902837-67-6 | 95% | 5g |
£1182.00 | 2022-02-28 | |
| TRC | B426115-50mg |
3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde |
902837-67-6 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B426115-100mg |
3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde |
902837-67-6 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B426115-500mg |
3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde |
902837-67-6 | 500mg |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM188631-5g |
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde |
902837-67-6 | 95% | 5g |
$662 | 2021-08-05 | |
| Apollo Scientific | OR927484-100mg |
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde |
902837-67-6 | 95% | 100mg |
£125.00 | 2023-09-01 | |
| Apollo Scientific | OR927484-250mg |
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde |
902837-67-6 | 95% | 250mg |
£210.00 | 2023-09-01 |
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde Suppliers
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
Introduction to 3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 902837-67-6) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 902837-67-6, is a heterocyclic aldehyde that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural properties and versatile reactivity. This compound belongs to the pyrazole family, a class of molecules known for their broad spectrum of biological activities and pharmaceutical relevance. The presence of both a cyclopropyl group and an aldehyde functionality in its structure imparts distinct chemical characteristics, making it a valuable scaffold for the development of novel bioactive molecules.
The 3-cyclopropyl moiety introduces steric hindrance and electronic modulation, which can influence the binding affinity and selectivity of the compound toward biological targets. Meanwhile, the 1-methyl substituent at the 1-position of the pyrazole ring enhances lipophilicity, a crucial factor in drug-like properties. The 4-carbaldehyde group serves as a reactive handle for further functionalization, enabling the synthesis of more complex derivatives through condensation reactions, Schiff base formations, or oxidation processes. These structural features collectively make 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde a promising candidate for exploring new therapeutic interventions.
Recent advancements in synthetic methodologies have facilitated the efficient preparation of this compound, allowing researchers to explore its potential in various applications. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce diverse substituents at different positions of the pyrazole core, expanding the chemical space for drug discovery. Additionally, computational studies have highlighted the favorable pharmacokinetic properties of derivatives derived from 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, suggesting its suitability for oral administration and systemic delivery.
In the realm of biological activity, compounds structurally related to 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde have shown promise in modulating enzyme activity and inhibiting pathological pathways associated with inflammatory diseases and cancer. For example, modifications at the 5-position of the pyrazole ring have led to derivatives with potent anti-inflammatory effects by targeting cyclooxygenase (COX) enzymes or peroxisome proliferator-activated receptors (PPARs). Similarly, functionalization at the 3-position has yielded compounds with inhibitory activity against kinases involved in tumor proliferation and metastasis.
The aldehyde group in 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde is particularly noteworthy for its ability to participate in diverse chemical transformations. It can undergo condensation with secondary amines to form Schiff bases, which are known for their antimicrobial and anti-inflammatory properties. Furthermore, oxidation of the aldehyde group yields an imine or ketone derivative, which can be further functionalized via nucleophilic addition reactions. These transformations provide a synthetic route to a wide array of heterocyclic compounds with potential therapeutic applications.
Current research is also exploring the role of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde in medicinal chemistry through structure-based drug design approaches. High-throughput screening (HTS) campaigns have identified several derivatives with high binding affinity to protein targets such as transcription factors and growth factor receptors. These findings underscore the importance of this scaffold in developing small-molecule inhibitors for treating neurological disorders and metabolic diseases.
The synthesis and application of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde are further enhanced by its compatibility with green chemistry principles. Solvent-free reactions and catalytic methods have been developed to minimize waste generation while maintaining high yields. Additionally, biocatalytic approaches using engineered enzymes have been explored to improve selectivity and reduce side reactions during derivatization.
Looking ahead, future studies will likely focus on optimizing synthetic routes to enhance scalability and cost-effectiveness. Additionally, preclinical evaluations will be crucial to assess the safety and efficacy of derivatives derived from 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde before moving into clinical trials. Collaborative efforts between synthetic chemists, biochemists, and pharmacologists will be essential in translating laboratory findings into viable therapeutic agents.
The versatility of 3-cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde as a building block underscores its significance in modern drug discovery. By leveraging its unique structural features and reactivity patterns, researchers can access novel bioactive molecules with tailored properties for addressing unmet medical needs. As our understanding of molecular interactions continues to evolve, compounds like 902837-67-6 will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.
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